Triisobutyl phosphite
Overview
Description
Triisobutyl phosphite is a strong solvent used for various applications . It is used for liquefying concrete, textile auxiliaries, paper coating compounds, glues, adhesives, and plastic dispersions . It is also used in the reduction of solutions of synthetic resins and natural rubber . In both cellulose-based plastics and synthetic resins, it is used as a flame-retarding plasticizer .
Synthesis Analysis
The synthesis of triisobutyl phosphite involves several chemical reactions . These include esterification, hydrolysis, and oxidation . The use of a P(V)-based Ψ-reagent enables an operationally simple, scalable, and chemoselective method for the direct phosphorylation of alcohols .
Molecular Structure Analysis
The molecular formula of triisobutyl phosphite is C12H27O4P . Its molecular weight is 266.3141 .
Chemical Reactions Analysis
Triisobutyl phosphite participates in various chemical reactions. It is used in the reduction of solutions of synthetic resins and natural rubber . It also forms stable hydrophobic complexes with some metals .
Physical And Chemical Properties Analysis
Triisobutyl phosphite is a very strong, polar solvent . It has a molecular weight of 266.3141 . More detailed physical and chemical properties were not available in the search results.
Scientific Research Applications
Viscosity and Biocidal Activities Triisobutyl(methyl)phosphonium tosylate, a derivative of Triisobutyl phosphite, has been studied for its viscosity behavior in ionic liquids and surfactants, showing mostly shear thinning and thickening behavior. The study also explored the biocidal activities of these compounds against bacterial strains, indicating potential applications in microbial control (Mukherjee et al., 2012).
Catalysis in Sugar Conversion Triisobutyl(methyl)phosphonium tosylate has been identified as an active and selective ionic liquid solvent in the catalytic conversion of fructose into hydroxymethylfurfural (HMF) without requiring an additional catalyst. This highlights its role in efficient catalysis and potential in the development of practical HMF production processes (Liu & Holladay, 2013).
Electromembrane Extraction A range of alkylated phosphites, including Triisobutyl phosphite derivatives, have been investigated as potential supported liquid membranes for electromembrane extraction of basic drugs from human plasma samples. This research underscores their relevance in analytical chemistry and drug extraction processes (Huang, Gjelstad, & Pedersen‐Bjergaard, 2017).
Flame-Retarding Additives in Li-ion Batteries Triethyl and tributyl phosphite, closely related to Triisobutyl phosphite, have been examined for their influence on the electrochemical performance of lithium-ion cells, acting as flame-retarding additives. These additives have shown to improve cell performance and suppress the flammability of electrolytes, indicating their significance in enhancing the safety and efficiency of lithium-ion batteries (Nam, Park, & Kim, 2012).
Triblock Copolymers in Biomedical Applications Amphiphilic triblock copolymers, using components like Triisobutyl phosphite derivatives, have been synthesized with the aim of broadening their application in biomedical areas. These copolymers have shown potential as hydrophobic drug delivery systems, indicating their importance in pharmaceutical and medical research (Shi et al., 2020).
properties
IUPAC Name |
tris(2-methylpropyl) phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3P/c1-10(2)7-13-16(14-8-11(3)4)15-9-12(5)6/h10-12H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURJXHUITUPBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(OCC(C)C)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166947 | |
Record name | Triisobutyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triisobutyl phosphite | |
CAS RN |
1606-96-8 | |
Record name | Tris(2-methylpropyl) phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1606-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triisobutyl phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triisobutyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisobutyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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